molecular formula C12H12N2O2 B8620357 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile

2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile

Cat. No.: B8620357
M. Wt: 216.24 g/mol
InChI Key: VXSPDHDITQVEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile typically involves the reaction of azetidine derivatives with appropriate benzoyl chloride derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aza-Michael addition reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-oxobenzonitrile.

    Reduction: Formation of 2-[2-(Azetidin-1-yl)-2-oxoethyl]-5-aminobenzonitrile.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. The azetidine ring is known to be a pharmacophore in various bioactive molecules, suggesting that this compound may act by binding to and modulating the activity of specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Azetidin-1-yl)-2-oxoethyl)-5-hydroxybenzonitrile is unique due to the presence of both the azetidine ring and the hydroxybenzonitrile moiety, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[2-(azetidin-1-yl)-2-oxoethyl]-5-hydroxybenzonitrile

InChI

InChI=1S/C12H12N2O2/c13-8-10-6-11(15)3-2-9(10)7-12(16)14-4-1-5-14/h2-3,6,15H,1,4-5,7H2

InChI Key

VXSPDHDITQVEOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CC2=C(C=C(C=C2)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[2-(azetidin-1-yl)-2-oxoethyl]-5-(benzyloxy)benzonitrile (410 mg, 1.34 mmol) was dissolved in ethanol (2 ml) and palladium hydroxide on carbon (20%) (94 mg, 0.134 mmol) added. The mixture was stirred under an atmosphere of hydrogen gas at RT overnight. The mixture was filtered and the filtrate concentrated under reduced pressure. The reside was purified by column chromatography using a Biotage RP C18 cartridge (30 g) using a gradient eluant of 0-25% water:acetonitrile+0.05% formic acid. to afford the title compound. LC/MS (m/z): 217 (M+H)+.
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step Two

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